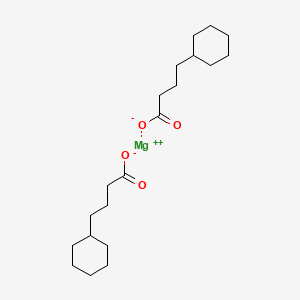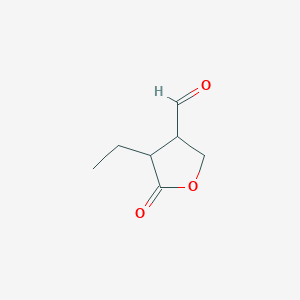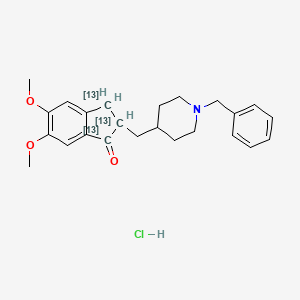
Tris(ethyl 3-Oxobutanoato)aluminum(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethyl 3-Oxobutanoato)aluminum(III), also known as Tris(ethyl acetoacetato)aluminum(III), is an organometallic compound with the molecular formula C18H27AlO9. It is a coordination complex where the aluminum ion is chelated by three ethyl acetoacetate ligands. This compound is typically found as a white to light yellow powder or crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(ethyl 3-Oxobutanoato)aluminum(III) can be synthesized by reacting aluminum isopropoxide with ethyl acetoacetate in an appropriate solvent. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or toluene .
Industrial Production Methods
In industrial settings, the production of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tris(ethyl 3-Oxobutanoato)aluminum(III) undergoes various chemical reactions, including:
Ligand Exchange Reactions: The ethyl acetoacetate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Ligand Exchange: Reagents such as acetylacetone or other β-diketones can be used under mild heating conditions.
Hydrolysis: Water or aqueous solutions at room temperature can induce hydrolysis.
Major Products Formed
Ligand Exchange: The major products are the new aluminum complex with the exchanged ligand and free ethyl acetoacetate.
Hydrolysis: The major products are aluminum hydroxide and ethyl acetoacetate.
Aplicaciones Científicas De Investigación
Tris(ethyl 3-Oxobutanoato)aluminum(III) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves the coordination of the aluminum ion with the oxygen atoms of the ethyl acetoacetate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various catalytic and coordination processes. The molecular targets include the β-diketone ligands, and the pathways involve ligand exchange and hydrolysis reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(acetylacetonato)aluminum(III)
- Tris(methyl acetoacetato)aluminum(III)
- Tris(benzoylacetonato)aluminum(III)
Uniqueness
Tris(ethyl 3-Oxobutanoato)aluminum(III) is unique due to the presence of ethyl groups in the acetoacetate ligands, which can influence its solubility, reactivity, and coordination behavior compared to other similar compounds. This makes it particularly useful in specific catalytic and material science applications .
Propiedades
Fórmula molecular |
C18H27AlO9 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate |
InChI |
InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-; |
Clave InChI |
TYYXSAFYWXHYTF-VNGPFPIXSA-K |
SMILES isomérico |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C |
SMILES canónico |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)





![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)

